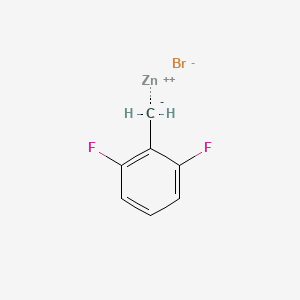

2,6-Difluoro-benzylzinc bromide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C7H5BrF2Zn |

|---|---|

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

zinc;1,3-difluoro-2-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Clave InChI |

GCXVBPCJIZAPER-UHFFFAOYSA-M |

SMILES canónico |

[CH2-]C1=C(C=CC=C1F)F.[Zn+2].[Br-] |

Origen del producto |

United States |

Synthetic Methodologies for 2,6 Difluoro Benzylzinc Bromide and Its Precursors

Preparation of 2,6-Difluorobenzyl Bromide Precursor

The synthesis of 2,6-difluorobenzyl bromide is a critical first step, primarily achieved through the direct bromination of 2,6-difluorotoluene (B1296929).

Direct Benzylic Bromination of 2,6-Difluorotoluene

The selective introduction of a bromine atom at the benzylic position of 2,6-difluorotoluene is the most direct route to obtaining 2,6-difluorobenzyl bromide.

A modern and safety-conscious approach to benzylic bromination involves the use of a continuous-flow photochemical reactor. In this method, 2,6-difluorotoluene is reacted with aqueous hydrobromic acid and hydrogen peroxide under UV irradiation. This process is noted for its ability to mitigate the risks associated with the highly exothermic nature of bromination reactions, offering a safer alternative to traditional batch methods. The reaction proceeds by passing a mixture of the reactants through the illuminated reactor, leading to the formation of 2,6-difluorobenzyl bromide.

Beyond the photochemical method, several other reagents are commonly used for the benzylic bromination of 2,6-difluorotoluene. A widely utilized reagent is N-bromosuccinimide (NBS), which, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, effectively brominates the benzylic position. This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride.

Another established method is the direct use of elemental bromine (Br₂), often initiated by UV light. While effective, this method requires careful control to prevent over-bromination, which can lead to the formation of di- and tri-brominated byproducts.

Table 1: Comparative Analysis of Bromination Methods for 2,6-Difluorotoluene

| Reagent/Methodology | Typical Conditions | Key Advantages | Notable Disadvantages |

|---|---|---|---|

| HBr / H₂O₂ | Photochemical, continuous flow | Enhanced safety profile, excellent control over reaction exothermicity. | Requires specialized photochemical equipment. |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), solvent (e.g., CCl₄), heat/light | Good selectivity for the benzylic position, solid reagent is often easier to handle than liquid bromine. | Can be more costly than other methods, potential for side reactions. |

| Bromine (Br₂) | UV light or heat | Readily available and cost-effective. | Can lead to multiple brominations, hazardous to handle. |

Alternative Synthetic Routes to Functionalized Benzyl (B1604629) Bromides

Alternative synthetic strategies can also be employed to produce functionalized benzyl bromides. One such route begins with the corresponding benzoic acid. For instance, 2,6-difluorobenzoic acid can be reduced to 2,6-difluorobenzyl alcohol. This alcohol can then be subsequently converted to 2,6-difluorobenzyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃). This multi-step approach can be advantageous when the starting toluene (B28343) derivative is less accessible or when direct bromination proves inefficient.

Formation of 2,6-Difluoro-benzylzinc Bromide

The target organometallic compound, this compound, is synthesized from its corresponding benzyl bromide precursor.

Direct Zinc Insertion into 2,6-Difluorobenzyl Bromide

The formation of this compound is accomplished through the direct insertion of zinc metal into the carbon-bromine bond of 2,6-difluorobenzyl bromide. This reaction, known as an oxidative addition, is a standard method for preparing organozinc halides.

The process typically requires the activation of zinc metal, often achieved by using reagents like 1,2-dibromoethane (B42909) or iodine to remove the passivating oxide layer on the metal's surface. The activated zinc is then treated with a solution of 2,6-difluorobenzyl bromide in an anhydrous aprotic solvent, with tetrahydrofuran (B95107) (THF) being a common choice. To prevent the degradation of the reactive organozinc product, the reaction is conducted under an inert atmosphere, such as nitrogen or argon. The successful formation of the organozinc reagent is visually indicated by the consumption of the zinc metal.

Table 2: Synthesis of this compound

| Reactant | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2,6-Difluorobenzyl bromide | Activated Zinc (Zn) metal | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere (e.g., Nitrogen, Argon) | This compound |

A Comprehensive Analysis of the Synthesis of this compound

The organozinc compound, this compound, is a crucial reagent in organic synthesis, particularly in the construction of complex molecules containing the 2,6-difluorobenzyl moiety. This structural motif is prevalent in a variety of biologically active compounds. This article delves into the key synthetic methodologies for preparing this important reagent and its precursors, focusing on the optimization of reaction conditions, the role of additives, and various generation strategies.

Reactivity and Catalytic Transformations of 2,6 Difluoro Benzylzinc Bromide

Nucleophilic Character and Reactivity Spectrum

2,6-Difluoro-benzylzinc bromide is an organozinc compound valued in organic synthesis for its role as a versatile synthon. smolecule.com Belonging to the class of organozinc reagents, it is primarily utilized for its ability to introduce the 2,6-difluorobenzyl moiety into various molecular structures. smolecule.com The core of its reactivity lies in the polarized carbon-zinc bond, which imparts a significant nucleophilic character to the benzylic carbon atom. This makes the compound an effective reagent for forming new carbon-carbon bonds. smolecule.com

Typically supplied as a solution in an organic solvent like tetrahydrofuran (B95107) (THF), this compound is known to be sensitive to air and moisture, necessitating careful handling under inert atmospheric conditions. smolecule.com Its reactivity spectrum is broad, with its primary application being in transition metal-catalyzed cross-coupling reactions. smolecule.comlookchem.com The presence of the zinc atom activates the methylene (B1212753) group for nucleophilic attack on various electrophilic partners. smolecule.com The two fluorine atoms at the 2 and 6 positions of the phenyl ring influence the electronic properties of the molecule and can affect its reactivity in these transformations. smolecule.com Beyond its use in standard cross-coupling, it serves as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and research and development sectors. lookchem.com

**3.2. Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of this compound is most prominently displayed in its participation in transition metal-catalyzed cross-coupling reactions. These processes enable the efficient construction of carbon-carbon bonds, linking the 2,6-difluorobenzyl group to other organic fragments. Both palladium and nickel are effective catalysts for these transformations, each offering distinct advantages depending on the substrate and desired outcome.

Palladium catalysis is a cornerstone of modern organic synthesis, and it is widely employed for reactions involving benzylic organozinc reagents. These reactions are valued for their high functional group tolerance and efficiency in forming diarylmethane structures, which are significant motifs in many biologically active compounds. nih.gov

The Negishi coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. nih.gov 2,6-Difluorobenzylzinc bromide serves as the nucleophilic partner in this reaction, coupling with a variety of (hetero)aromatic electrophiles. smolecule.com This method is highly effective for synthesizing diarylmethanes. For instance, the coupling of a benzylzinc bromide with an aryl bromide like p-bromoacetophenone proceeds in the presence of a palladium catalyst to yield the corresponding diarylmethane product. smolecule.com The reaction is known for its broad substrate scope and excellent functional group tolerance. nih.gov An efficient process has been developed for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides and activated aryl chlorides, highlighting the versatility of this reaction type. nih.gov

The following table summarizes representative examples of Negishi coupling reactions involving benzylic zinc reagents and various aryl halides.

| Catalyst/Ligand | Aryl Halide | Organozinc Reagent | Product Yield | Reference |

| Pd(OAc)₂ / CPhos | 4-Bromobenzonitrile | Isopropylzinc Bromide | 94% | nih.gov |

| Pd(OAc)₂ / CPhos | 4-Chlorotoluene | Isopropylzinc Bromide | 88% | nih.gov |

| PdCl₂(Amphos)₂ | Ethyl 4-bromobenzoate | 3-Methoxybenzyl Chloride (in situ) | High | nih.gov |

| Pd(dba)₂ / NiXantPhos | Various Aryl Bromides | Aryl Benzyl (B1604629) Sulfides (Debenzylative) | Good to Excellent | organic-chemistry.org |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that traditionally involves an organoboron reagent (like a boronic acid or trifluoroborate salt) and an organic halide. nih.govresearchgate.net While this compound is a pre-formed organometallic nucleophile typically used in Negishi-type reactions, the synthesis of similar diarylmethane structures is often achieved via Suzuki-Miyaura coupling where a benzyl halide (e.g., benzyl bromide) is coupled with an arylboronic acid. nih.govresearchgate.net

Potassium aryltrifluoroborates are stable and effective coupling partners for benzyl halides in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating high functional group tolerance. nih.gov For these reactions, a combination of a palladium source like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate is often employed. researchgate.net Although early studies showed difficulty in coupling secondary benzylic halides due to competing β-hydride elimination, the reaction is effective for a range of primary benzyl halides. nih.gov A transition-metal-free, Suzuki-type coupling of benzyl halides and boronic acids has also been described, proceeding through a 1,2-metallate shift mechanism. researchgate.net

The success of palladium-catalyzed cross-coupling reactions involving benzylic reagents is highly dependent on the choice of ligand and the optimization of the catalytic system. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination—while suppressing undesirable side reactions like β-hydride elimination. nih.govnih.gov

For Negishi couplings of secondary alkylzinc halides, bulky biaryldialkylphosphine ligands such as CPhos have been shown to be highly effective. nih.gov These ligands promote the desired reductive elimination step over the competing β-hydride elimination pathway, leading to high yields of the target product. nih.gov Similarly, in C-O bond-forming reactions, bulky biarylphosphine ligands like RockPhos have expanded the substrate scope to include electron-rich aryl halides with secondary alcohols, demonstrating that the ligand structure can overcome significant reactivity challenges. nih.gov Ligands such as BrettPhos and RuPhos have also been identified as providing exceptionally broad scope for C-N cross-coupling reactions. rsc.org

Optimization often involves screening different ligands, palladium precursors (e.g., Pd(OAc)₂, Pd(dba)₂), solvents, and bases. nih.govorganic-chemistry.org For example, in the debenzylative synthesis of diaryl sulfides, a catalyst derived from Pd(dba)₂ and the ligand NiXantPhos with NaN(SiMe₃)₂ as the base in cyclopentyl methyl ether (CPME) was found to be optimal. organic-chemistry.org The development of novel, sterically demanding ligands like AdBrettPhos has enabled challenging couplings, such as the amidation of five-membered heterocyclic bromides. nih.gov

Nickel catalysis provides a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts have shown particular efficacy in activating challenging bonds, including the strong carbon-fluorine (C-F) bond. organic-chemistry.orgacs.org

Research has demonstrated that Ni(PCy₃)₂Cl₂ is an effective catalyst for the cross-coupling of both electron-rich and electron-poor aryl fluorides with various organozinc reagents, including benzylzinc chlorides. organic-chemistry.orgacs.org These reactions tolerate a wide array of functional groups. organic-chemistry.org The use of electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), is crucial as they enhance the oxidative addition of the aryl fluoride (B91410) to the nickel center. organic-chemistry.org In some cases, additives like lithium chloride can improve reaction outcomes by breaking up organozinc reagent aggregates. organic-chemistry.org

Nickel-catalyzed reactions are not limited to C-F bond activation. They are also employed in the coupling of benzylic zinc reagents with aromatic bromides, chlorides, and tosylates, leading to diarylmethanes in excellent yields. researchgate.net Furthermore, nickel catalysis has been successfully applied to the reductive cross-coupling of difluoromethylated secondary alkyl bromides with aryl and alkenyl halides, showcasing its broad applicability in forming diverse C-C bonds. rsc.org

The following table presents data on nickel-catalyzed cross-coupling reactions.

| Catalyst | Substrate 1 | Substrate 2 | Yield | Reference |

| Ni(PCy₃)₂Cl₂ | Aryl Fluorides | Benzylzinc Chlorides | Up to 92% | organic-chemistry.org |

| Ni(acac)₂ / PPh₃ | Aromatic Chlorides/Bromides | Benzylzinc Bromide | Excellent | researchgate.net |

| Not Specified | CF₂H-substituted Electrophiles | Aryl/Alkenyl Halides | High | rsc.org |

| Ni(cod)₂ / Ligand | 2-Fluorobenzofurans | Arylboronic Acids | Up to 96% | beilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

C(sp2)-C(sp3) Bond Formation via Carbon-Fluorine Activation

The activation of carbon-fluorine (C-F) bonds to form new carbon-carbon (C-C) bonds is a challenging yet highly desirable transformation in organic synthesis. mdpi.com The high bond energy of the C-F bond makes it the strongest single bond to carbon, presenting a significant hurdle for its cleavage and functionalization. nih.gov However, advancements in catalysis have provided pathways to achieve this transformation.

In the context of this compound, while direct C(sp2)-F activation on the benzyl ring is not the primary focus of its typical reactions, the broader field of C-F activation provides important context for understanding the stability and potential side reactions of this reagent. Strategies for C-F bond activation often involve the use of transition metal catalysts or strong Brønsted or Lewis acids. mdpi.comnih.gov For instance, hexafluoroisopropanol has been shown to act as a hydrogen bond donor to a fluorine atom, destabilizing the C-F bond and facilitating the generation of a benzylic cation for subsequent reactions. nih.gov Such principles could be relevant in controlling the selectivity of reactions involving fluorinated reagents like this compound, preventing undesired activation of the C-F bonds on the aromatic ring.

Coupling with 2,2-Difluorovinyl Benzoates and Related Electrophiles

While specific data on the coupling of this compound with 2,2-difluorovinyl benzoates is not extensively detailed in the provided search results, the reactivity profile of similar organozinc reagents suggests this transformation is feasible. Organozinc reagents are known to couple with a variety of electrophiles. For instance, α,α-difluoro-substituted organozinc compounds, which share similarities with this compound, have been successfully coupled with 1-bromoalkynes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This indicates the potential for this compound to react with other suitable electrophilic partners.

Ligand Scaffolds and Precatalyst Selection in Nickel Catalysis

The choice of ligand and nickel precatalyst is crucial for the success of cross-coupling reactions involving organozinc reagents. google.com Nickel catalysts are often employed for their ability to facilitate the formation of C(sp2)-C(sp3) bonds. The ligand scaffold plays a critical role in modulating the reactivity and stability of the nickel center, influencing both the yield and selectivity of the desired transformation.

Commonly used ligands in nickel catalysis include phosphines and N-heterocyclic carbenes (NHCs). google.com The electronic and steric properties of these ligands can be fine-tuned to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. For instance, in some nickel-catalyzed cross-coupling reactions, the use of two phosphine ligands, which can be either cis or trans to each other, is a common feature of the precatalyst. google.com The selection of the appropriate ligand is often determined empirically for a specific reaction, balancing the need for facile oxidative addition of the electrophile with efficient transmetalation from the organozinc reagent and subsequent reductive elimination to afford the final product.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and nickel catalysis for certain cross-coupling reactions. This compound has been shown to be a competent coupling partner in copper-catalyzed transformations.

Coupling with 1-Bromoalkynes for α,α-Difluorinated Alkyne Synthesis

A significant application of α,α-difluoro-substituted organozinc reagents, including those derived from benzylzinc bromides, is their copper-catalyzed coupling with 1-bromoalkynes to synthesize gem-difluorinated alkynes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction proceeds efficiently in the presence of catalytic amounts of copper iodide, typically in a polar aprotic solvent like dimethylformamide (DMF), and notably, can occur without the need for an external ligand. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The reaction of an organozinc compound generated from benzylzinc bromide with various haloalkynes has been studied. beilstein-journals.orgresearchgate.net For example, the coupling with (bromoethynyl)benzene (B1266612) in the presence of copper iodide in DMF at room temperature can afford the corresponding α,α-difluorinated alkyne in good yield. researchgate.net

Table 1: Optimization of Copper-Catalyzed Coupling of Benzylzinc-derived Reagent with Haloalkynes researchgate.net

| Entry | Halogen (X) | Solvent | CuI (equiv) | Additive (equiv) | Yield of Product (%) |

| 1 | I | MeCN | 0.1 | - | 12 |

| 2 | I | MeCN | 0.1 | DMF (2) | 35 |

| 3 | Cl | MeCN | 0.1 | DMF (2) | 32 |

| 4 | Br | MeCN | 0.1 | DMF (2) | 60 |

| 5 | Br | DMF | 0.05 | - | 79 |

The data indicates that bromoalkynes are superior coupling partners to iodo- and chloroalkynes under these conditions, and using DMF as the solvent significantly improves the reaction yield. researchgate.net

Mechanistic Considerations in Copper-Mediated Pathways

The proposed mechanism for the copper-catalyzed coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes involves a transmetalation step from zinc to copper, forming a fluorinated organocopper species. beilstein-journals.org This organocopper intermediate can then react with the 1-bromoalkyne through one of two potential pathways:

Oxidative Addition/Reductive Elimination: The organocopper(I) species undergoes oxidative addition to the carbon-bromine bond of the alkyne, forming a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the final product and regenerates the copper(I) catalyst. beilstein-journals.org

Carbometalation/β-Elimination: The organocopper(I) species undergoes carbometalation across the triple bond of the alkyne, leading to a copper(I) intermediate. This is followed by β-elimination to afford the coupled product and the copper(I) catalyst. beilstein-journals.org

While both pathways are considered plausible, the exact mechanism may depend on the specific substrates and reaction conditions. beilstein-journals.org

Regioselectivity and Chemoselectivity in Cross-Coupling

Regioselectivity and chemoselectivity are critical considerations in the cross-coupling reactions of polyfunctional molecules. For a reagent like this compound, the desired reactivity is at the benzylic carbon, forming a C(sp3)-C(sp2) or C(sp3)-C(sp) bond. The presence of the two fluorine atoms on the aromatic ring can influence the electronic properties of the molecule, but under typical cross-coupling conditions with soft nucleophiles and electrophiles, the reaction is expected to occur selectively at the zinc-bearing carbon.

The chemoselectivity of the coupling reaction is also important, particularly when other functional groups are present on either the organozinc reagent or the electrophile. Studies on similar systems have shown that copper-catalyzed couplings of organozinc reagents with 1-bromoalkynes can tolerate a range of functional groups, including esters and silyl-protected alcohols. researchgate.net This demonstrates the potential for high chemoselectivity in reactions involving this compound, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. The ability to selectively react at one position in the presence of other potentially reactive sites is a key advantage of these catalytic methods. nih.govnih.gov

Influence of Fluorine Substitution Pattern on Reactivity and Selectivity

The reactivity and selectivity of benzylzinc halides are profoundly influenced by the substitution pattern on the aromatic ring, and the 2,6-difluoro substitution is a prime example of this. The two ortho-fluorine atoms exert strong electronic and steric effects that distinguish this compound from its non-fluorinated or differently substituted counterparts.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a significant inductive electron-withdrawing effect. Two ortho-fluorine atoms substantially decrease the electron density of the aromatic ring and the benzylic carbon. This electronic pull can stabilize the organozinc reagent. Furthermore, the strong electron-withdrawing nature of the two fluorine groups can influence the electronic properties of the molecule, potentially making the benzylic protons more acidic and affecting the regioselectivity of certain reactions. beilstein-journals.orgnih.gov

Steric Effects: The placement of two fluorine atoms at the ortho positions creates considerable steric hindrance around the reactive benzylic center. youtube.com This steric bulk can direct incoming reagents to attack from less hindered positions, thereby controlling the stereoselectivity of reactions. In electrophilic aromatic substitution, bulky ortho groups tend to favor para-substitution over further ortho-substitution. youtube.com While the primary reactivity of the organozinc reagent is at the C-Zn bond, this steric hindrance can influence coordination with catalysts and substrates, affecting reaction rates and outcomes.

The interplay of these electronic and steric factors is crucial. For instance, while electronically favored regioisomers are often more stable, sterically favored ones may react faster under certain conditions. nih.gov In the case of this compound, the combination of strong inductive withdrawal and steric bulk makes it a unique reagent for introducing the 2,6-difluorobenzyl moiety into target molecules.

Interactive Table 1: Comparison of Physical Properties of Substituted Benzyl Bromide Precursors

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituent Feature |

| 2,6-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | 52-55 | Strong inductive effect, steric bulk |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.92 | 54-56 | Moderate inductive effect, greater steric bulk |

| Benzyl bromide | C₇H₇Br | 171.04 | -3 | No electronic or steric influence from ring substituents |

This table illustrates how halogen substitution at the 2 and 6 positions affects the physical properties of the parent benzyl bromide, the precursor to the organozinc reagent.

Addition Reactions with Carbonyls and Imines

Organozinc reagents are well-established nucleophiles for carbon-carbon bond formation through addition to polarized pi systems like those in carbonyls and imines. wikipedia.orglibretexts.org The reaction of this compound with these electrophiles provides a direct route to fluorinated alcohols and amines, respectively.

In a typical Barbier-type reaction, the organozinc reagent is generated in situ from 2,6-difluorobenzyl bromide and activated zinc metal, and it subsequently adds to a carbonyl or imine present in the reaction mixture. libretexts.orgnih.gov The reaction with an aldehyde or ketone proceeds via a nucleophilic attack of the benzylic carbon onto the electrophilic carbonyl carbon. Subsequent aqueous workup protonates the resulting zinc alkoxide to yield the corresponding secondary or tertiary alcohol.

Similarly, addition to an imine results in the formation of a new C-C bond, leading to a zinc amide intermediate, which upon hydrolysis, gives the corresponding amine. The functional group tolerance of organozinc reagents is a significant advantage, allowing these reactions to be performed on substrates with various other functionalities. sigmaaldrich.com

Interactive Table 2: Representative Addition Reactions of this compound

| Electrophile | Product Structure | Product Name |

| Benzaldehyde | 1-(2,6-Difluorophenyl)-2-phenylethan-1-ol | |

| Acetone | 2-(2,6-Difluorophenyl)-1-methylethan-2-ol | |

| N-Benzylideneaniline | 1-(2,6-Difluorophenyl)-N,2-diphenyl-ethan-1-amine |

This table shows the expected products from the addition of this compound to common carbonyl and imine electrophiles.

Reductive Disproportionation and Homodimerization Strategies

A common competing pathway in the synthesis and reaction of organometallic reagents is homodimerization, also known as reductive coupling. For this compound, this process leads to the formation of 1,2-bis(2,6-difluorophenyl)ethane. This reaction involves the coupling of two benzylzinc units and can be influenced by reaction conditions, the presence of oxidants, or certain transition metal catalysts.

While often considered a side reaction, reductive dimerization can be harnessed as a synthetic strategy to create symmetrical bibenzyl compounds. kobe-u.ac.jp The mechanism can involve a Wurtz-type coupling where the organometallic species reacts with the unreacted alkyl halide. The Schlenk equilibrium, which governs the distribution of R₂Zn, RZnX, and ZnX₂ species in solution, also plays a role, as the more reactive dialkylzinc species (R₂Zn) can be more prone to such coupling reactions. wikipedia.orglibretexts.org

Interactive Table 3: Homodimerization of this compound

| Reactant | Dimerization Product | Product Name |

| This compound | 1,2-Bis(2,6-difluorophenyl)ethane |

This table illustrates the product formed from the reductive homodimerization of this compound.

C(sp³)–C(sp³) Bond Formation via Reductive Amide Coupling

The formation of C(sp³)–C(sp³) bonds is a cornerstone of organic synthesis. Modern methodologies have enabled the use of traditionally stable functional groups like amides in cross-coupling reactions. digitellinc.com One such advanced strategy is the reductive coupling of organozinc reagents with amides.

Specifically, N-methoxy-N-methylamides, known as Weinreb amides, are excellent electrophiles for this purpose. nih.govwikipedia.org The reaction of this compound with a Weinreb amide, typically catalyzed by a transition metal like palladium, results in the formation of a ketone. This transformation is highly valuable as it avoids the over-addition that is common when using more reactive organometallics with other acylating agents. wikipedia.org The stability of the tetrahedral intermediate formed during the addition of the organozinc to the Weinreb amide is key to this selectivity. acs.org

This method represents a powerful tool for constructing complex molecules, allowing for the direct coupling of a C(sp³) center from the organozinc reagent with a carbon derived from an amide, forging a new C(sp³)–C(sp³) bond and yielding a functionalized ketone. nih.gov

Interactive Table 4: Plausible Reductive Amide Coupling Reaction

| Organozinc Reagent | Amide Coupling Partner | Product | Product Class |

| This compound | N-methoxy-N,4-dimethylbenzamide | 1-(2,6-Difluorophenyl)-2-(p-tolyl)ethan-1-one |

This table outlines a representative reductive coupling reaction between this compound and a Weinreb amide to form a ketone.

Mechanistic Investigations and Theoretical Insights into 2,6 Difluoro Benzylzinc Bromide Chemistry

Exploration of Zinc Insertion Mechanisms (e.g., Radical vs. Polar Pathways)

The formation of 2,6-difluorobenzylzinc bromide from its precursor, 2,6-difluorobenzyl bromide, and metallic zinc is a critical first step. This process involves the formal oxidative addition of the carbon-bromine bond to the zinc metal. While specific mechanistic studies for 2,6-difluorobenzylzinc bromide are not extensively documented, the formation of organozinc halides is generally understood to proceed through one of two primary pathways: a polar, concerted mechanism or a radical-based mechanism.

Polar Pathway: The polar mechanism would involve a concerted oxidative addition, similar to the insertion of zinc into an α-haloester in the Reformatsky reaction. rsc.org In this scenario, the zinc metal would directly insert into the C-Br bond through a three-centered transition state. The high polarity of the carbon-halogen bond, enhanced by the electron-withdrawing fluorine atoms on the aromatic ring, could facilitate such a pathway.

Radical Pathway: Alternatively, a radical mechanism initiated by single electron transfer (SET) from the surface of the zinc metal to the 2,6-difluorobenzyl bromide molecule is highly plausible. This SET would generate a radical anion, which then fragments to produce a 2,6-difluorobenzyl radical and a bromide anion. The benzyl (B1604629) radical would subsequently be trapped by another zinc species (e.g., Zn(I) or Zn(0)) to form the final organozinc product. This stepwise radical process is analogous to mechanisms proposed for the formation of Grignard reagents and has been implicated in other organozinc formations. For instance, the electrochemical conversion of aryl halides to arylzinc compounds using cobalt catalysis involves radical intermediates. nih.gov The generation of benzyl radicals under photoinitiation during the synthesis of the 2,6-difluorobenzyl bromide precursor further supports the accessibility of radical pathways for this structure. researchgate.net

The exact operative mechanism may depend on various factors, including the purity and activation of the zinc metal, the solvent, and the presence of any additives.

Catalytic Cycles in Transition Metal-Mediated Transformations

2,6-Difluorobenzylzinc bromide is most frequently employed as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgresearchgate.net These reactions provide a powerful method for forming new carbon-carbon bonds. The underlying catalytic cycles are complex, involving a sequence of fundamental organometallic steps.

Palladium and nickel are the most common catalysts for Negishi cross-coupling reactions involving organozinc reagents. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, typically Pd(0) or Ni(0). This step forms a high-valent metal-aryl intermediate (e.g., LnM(II)(Ar)(X)), where L is a supporting ligand. The mechanism of this step can be concerted or proceed via radical pathways, particularly with nickel catalysts. nih.gov

Transmetallation: The organozinc reagent, 2,6-difluorobenzylzinc bromide, then transfers its organic group to the palladium or nickel center. This step, known as transmetalation, displaces the halide ligand and forms a di-organometallic intermediate, LnM(II)(Ar)(CH₂C₆H₃F₂). The zinc salt (ZnBrX) is released as a byproduct. For this step to be efficient, the transmetalation must be faster than competing side reactions like β-hydride elimination, although this specific side reaction is not possible for the 2,6-difluorobenzyl group.

Reductive Elimination: The final step is reductive elimination from the di-organometallic intermediate. The two organic groups (the aryl from the electrophile and the 2,6-difluorobenzyl group) couple to form the desired product (Ar-CH₂C₆H₃F₂). This process regenerates the low-valent Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle. uleth.ca The efficiency of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups. For sp³-hybridized carbons like the benzylic carbon in this reagent, reductive elimination can be a challenging step compared to sp²-hybridized carbons. nih.gov

The presence of fluorine atoms can significantly impact these steps. For instance, studies on C-F reductive elimination from Pd(IV) complexes highlight the unique electronic effects of fluorine. nih.gov While this is the reverse of C-F bond formation, it underscores the influence of fluoro-substituents on the stability and reactivity of palladium intermediates.

Table 1: Elementary Steps in Pd/Ni-Catalyzed Negishi Coupling

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The catalyst inserts into the carbon-halide bond of the electrophile. | Pd(0)/Ni(0) + Ar-X | LₙPd(II)(Ar)X / LₙNi(II)(Ar)X |

| Transmetallation | The organic group is transferred from zinc to the catalyst. | LₙM(II)(Ar)X + F₂C₆H₃CH₂ZnBr | LₙM(II)(Ar)(CH₂C₆H₃F₂) + ZnBrX |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. | LₙM(II)(Ar)(CH₂C₆H₃F₂) | Ar-CH₂C₆H₃F₂ + Pd(0)/Ni(0) |

Note: L represents supporting ligands (e.g., phosphines).

Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium. In these reactions, the organozinc reagent typically first undergoes a transmetalation with a copper salt (e.g., CuI or CuCN·2LiCl), a step known as a zinc/copper exchange. This generates a more reactive organocopper species, likely a higher-order cuprate.

The proposed catalytic cycle then proceeds as follows:

Zn/Cu Transmetalation: 2,6-Difluorobenzylzinc bromide reacts with a Cu(I) salt to form a (2,6-difluorobenzyl)copper species.

Oxidative Addition: This organocopper reagent then undergoes oxidative addition with the organic halide (Ar-X). This step is often proposed to involve a Cu(I)/Cu(III) cycle. rsc.org

Reductive Elimination: The final product is formed by reductive elimination from the Cu(III) intermediate, regenerating a Cu(I) species that can participate in the next transmetalation step.

Mechanistic studies on copper-catalyzed reactions involving fluorinated reagents often suggest the involvement of radical intermediates. nih.govresearchgate.net For example, the reaction of a Cu(I) species with a fluorinated alkyl halide can generate a fluoroalkyl radical, which then participates in the coupling.

Nickel catalysts are particularly well-known for their ability to engage in radical pathways, which can be highly effective for cross-coupling reactions involving sp³-hybridized centers. nih.gov For a substrate like 2,6-difluorobenzylzinc bromide, a nickel-catalyzed cycle could deviate significantly from the purely polar Pd-catalyzed pathway.

A plausible radical mechanism involves the following:

A Ni(I) species, often formed in situ, reacts with the organic halide (Ar-X) to generate an aryl radical (Ar•) and a Ni(II) species.

Alternatively, a Ni(0) complex can react with the organic halide in an oxidative addition to form a Ni(II) intermediate.

Transmetalation of the 2,6-difluorobenzyl group from zinc to the Ni(II) center occurs.

Reductive elimination from the resulting Ni(II) or a higher-valent Ni(III) or Ni(IV) species furnishes the product.

Studies on the reductive cross-coupling of difluoromethylated bromides highlight the efficiency of nickel in promoting these transformations, which are believed to proceed via radical intermediates. rsc.org The mechanism of oxidative addition to Ni(0) has been shown to be highly dependent on the halide, with aryl iodides reacting exclusively via a radical path, bromides via a combination of radical and concerted paths, and chlorides via a concerted path. nih.gov This suggests that the choice of electrophile can direct the reaction through different mechanistic manifolds.

Mechanistic Models for Photoredox-Mediated Disproportionation

The reactivity of organozinc reagents like 2,6-difluorobenzylzinc bromide is influenced by the Schlenk equilibrium, which describes the disproportionation of the mono-organozinc halide into a di-organozinc species and a zinc dihalide:

2 RZnX ⇌ R₂Zn + ZnX₂

While this is a ground-state equilibrium, photoredox catalysis can introduce new mechanistic possibilities. A photoredox catalyst, upon excitation by light, can act as a potent single-electron oxidant or reductant, potentially interacting with the species in the Schlenk equilibrium or with the transition metal catalyst in a cross-coupling reaction.

Although specific models for the photoredox-mediated disproportionation of 2,6-difluorobenzylzinc bromide are not established, one can hypothesize potential roles. For example, a photoexcited catalyst could engage in an energy transfer or electron transfer process with one of the zinc species, altering its reactivity. More commonly, in dual photoredox/nickel catalysis, the photocatalyst is used to facilitate the generation of key nickel oxidation states (e.g., Ni(I) or Ni(III)) that are crucial for the catalytic cycle, thereby indirectly influencing the consumption of the organozinc reagent. beilstein-journals.org This approach has been used to achieve challenging cross-couplings by overcoming high activation barriers associated with traditional thermal methods.

Computational Chemistry Approaches to Elucidate Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. Density Functional Theory (DFT) calculations can provide detailed insights into reaction pathways, transition state structures, and the energetics of elementary steps like oxidative addition and reductive elimination.

For reactions involving 2,6-difluorobenzylzinc bromide, computational studies could address several key questions:

Zinc Insertion: Modeling the interaction of a zinc cluster with 2,6-difluorobenzyl bromide could help determine the relative favorability of the polar versus radical insertion pathway.

Transmetalation: Calculations can map the potential energy surface for the transfer of the 2,6-difluorobenzyl group from zinc to a palladium or nickel center, identifying the structure of the transition state and the role of solvent and ligands.

Reductive Elimination: The barrier for reductive elimination from various LnM(R¹)(R²) intermediates can be calculated, helping to rationalize observed reactivity and selectivity. The electronic effect of the two fluorine atoms on the stability of the transition state would be a key aspect to investigate.

Studies on related fluorinated systems have already demonstrated the power of this approach. For example, computational studies on the decarbonylative difluoromethylation at palladium revealed that a favorable F₂C–H···X interaction helps to accelerate the carbonyl de-insertion step, a key insight for reaction optimization. nih.gov Similarly, mechanistic and computational studies of copper-catalyzed difluorocarbene transfer reactions have helped to elucidate the operative mechanism. researchgate.net These examples show the potential of computational chemistry to provide a deeper, quantitative understanding of the factors controlling the reactivity and selectivity of reactions involving 2,6-difluorobenzylzinc bromide.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-Difluoro-benzylzinc bromide |

| 2,6-Difluorobenzyl bromide |

| Zinc |

| Palladium |

| Nickel |

Analysis of Electronic Effects and Steric Hindrance from Fluorine Substituents

The reactivity and stability of this compound are significantly modulated by the presence of two fluorine atoms at the ortho positions of the phenyl ring. These substituents exert a combination of strong electronic and notable steric effects that differentiate its chemical behavior from unsubstituted benzylzinc bromide.

Electronic Effects: The primary electronic influence of the fluorine atoms is a potent electron-withdrawing inductive effect (-I) owing to fluorine's high electronegativity. This effect operates through the sigma (σ) bond framework, leading to a significant decrease in electron density on the aromatic ring. Consequently, the benzylic carbon (the carbon atom bonded to both the phenyl ring and the zinc atom) becomes more electrophilic. This increased electrophilicity has a stabilizing effect on the partial negative charge of the carbanionic carbon in the polarized carbon-zinc bond. While fluorine can also exert a weak, opposing +M (mesomeric or resonance) effect by donating a lone pair of electrons into the ring's pi (π) system, this effect is generally considered to be much weaker than the inductive withdrawal, especially from the ortho position. The net result is a significant polarization of the molecule, which impacts the nucleophilicity and stability of the reagent. The stabilization of the carbanion may increase the thermal stability of the reagent in solution but can decrease its raw nucleophilic strength compared to electron-rich analogues.

Steric Hindrance: The placement of fluorine atoms at the C2 and C6 positions introduces considerable steric bulk around the benzylic center. Although fluorine has a relatively small van der Waals radius (1.47 Å) compared to other halogens, the presence of two such atoms flanking the CH₂-ZnBr group creates a sterically crowded environment. This steric hindrance can impede the approach of electrophiles or catalyst complexes to the reactive benzylic carbon. During reactions, such as the transmetalation step in a Negishi coupling, this steric congestion can influence the geometry of the transition state, potentially raising its energy and thus slowing the reaction rate compared to less-hindered organozinc reagents. The fluorine atoms can also restrict free rotation around the aryl-CH₂ bond, favoring specific conformations that minimize steric clash.

The interplay of these electronic and steric factors is crucial for understanding the reagent's utility and predicting its behavior in complex chemical transformations.

Transition State Analysis and Reaction Energetics

The mechanistic pathway of reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling, is critically dependent on the structure and energy of the associated transition states. wikipedia.org The key step involving the organozinc reagent is transmetalation, where the 2,6-difluorobenzyl group is transferred from zinc to the palladium catalyst. youtube.com

Transition State Analysis: The transmetalation from a benzylzinc halide to a palladium(II) complex is generally believed to proceed through a cyclic or bridged transition state. In this transition state, the benzylic carbon, the zinc atom, the palladium atom, and a halide ligand form a four- or five-membered ring. The electronic and steric properties of the 2,6-difluorobenzyl group directly impact the stability of this transition state.

Electronic Influence: The strong electron-withdrawing nature of the difluoro-substituted ring stabilizes the developing negative charge on the palladium center and the partial positive charge on the zinc center within the transition state. This electronic stabilization can lower the intrinsic activation barrier for the transfer of the benzyl group.

Steric Influence: Conversely, the steric bulk of the ortho-fluorine atoms can lead to significant non-bonded interactions and steric strain within the confined geometry of the cyclic transition state. This steric clash between the fluorine atoms and the ligands on the palladium center (e.g., phosphines) increases the potential energy of the transition state, thereby raising the activation energy.

Reaction Energetics: While specific experimental or high-level computational data for the reaction energetics of this compound are not extensively documented, a qualitative reaction coordinate diagram for a Negishi coupling can be constructed based on established mechanisms. The process involves an initial oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the crucial transmetalation step with the organozinc reagent, and concluding with reductive elimination to form the C-C coupled product and regenerate the catalyst.

Synthetic Applications and Contributions to Chemical Synthesis

Synthesis of Advanced Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. 2,6-Difluorobenzylzinc bromide serves as a key precursor for the synthesis of a variety of advanced fluorinated building blocks. beilstein-journals.orgnih.govmdpi.comresearchgate.netnih.gov These building blocks are crucial intermediates in the development of new materials and pharmaceuticals.

The primary utility of 2,6-Difluorobenzylzinc bromide in this context lies in its application in cross-coupling reactions, most notably the Negishi coupling. researchgate.netwikipedia.orgnih.govresearchgate.net This palladium- or nickel-catalyzed reaction allows for the formation of carbon-carbon bonds between the difluorobenzyl moiety and various organic halides. researchgate.netwikipedia.org This methodology provides a direct and efficient route to a wide array of substituted 2,6-difluorotoluene (B1296929) derivatives, which are valuable synthons in their own right.

The reactivity of the organozinc compound allows for coupling with sp², and sp³-hybridized carbon centers, expanding the diversity of accessible fluorinated structures. wikipedia.org The resulting molecules, incorporating the 2,6-difluorobenzyl group, often exhibit enhanced metabolic stability and bioavailability, properties highly sought after in medicinal chemistry. chemimpex.com

Application in Pharmaceutical Synthesis and Intermediates

The unique properties conferred by the 2,6-difluoro substitution pattern make this reagent particularly valuable in the pharmaceutical industry. chemimpex.comlookchem.com It serves as a critical intermediate in the synthesis of various bioactive compounds and complex pharmaceutical ingredients.

Precursors for Nonpeptidomimetic Antagonists

2,6-Difluorobenzyl bromide, the precursor to the corresponding organozinc reagent, has been utilized in the synthesis of novel classes of gonadotropin-releasing hormone receptor antagonists. Specifically, it is used in the alkylation of 1,3,5-triazine-2,4,6-triones, leading to the formation of asymmetric 1,3-dialkyl derivatives which are investigated for their therapeutic potential. sigmaaldrich.com

Synthesis of Antiviral Agents and Other Bioactive Scaffolds

The 2,6-difluorobenzyl moiety is a key structural feature in the development of certain antiviral agents. For instance, its precursor, 2,6-difluorobenzyl bromide, is used in the preparation of inhibitors of the bovine viral diarrhea virus, which serves as a surrogate model for the hepatitis C virus. sigmaaldrich.com The incorporation of the difluorinated ring can lead to improved potency and a better resistance profile against viral mutations. nih.govnih.gov Furthermore, this chemical has been instrumental in synthesizing substituted arylpyrazole compounds with parasiticidal activity and nitroproline derivatives for treating cell proliferation. google.com

Modular Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Organozinc reagents, including derivatives of 2,6-difluorobenzylzinc bromide, have been explored for the facile synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). units.it The Negishi coupling reaction provides a modular and efficient approach to construct the core structures of these drugs. This method offers advantages over traditional multi-step syntheses, particularly for large-scale production. units.it

Preparation of Complex Pharmaceutical Intermediates (e.g., Elvitegravir)

A notable application of a related organozinc reagent, 3-chloro-2-fluorobenzyl zinc bromide, is in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection. google.com Although not a direct application of 2,6-difluorobenzylzinc bromide, this example highlights the importance of fluorinated benzylzinc halides in the synthesis of complex, high-value pharmaceutical compounds. The coupling reaction involving the organozinc species is a key step in assembling the intricate molecular architecture of Elvitegravir. google.com

Relevance in Agrochemical Development

The strategic incorporation of fluorine atoms can also enhance the efficacy and selectivity of agrochemicals. chemimpex.com 2,6-Difluorobenzylzinc bromide and its derivatives serve as building blocks in the synthesis of novel herbicides and pesticides. chemimpex.com The presence of the difluoro-substituted phenyl ring can lead to compounds with improved biological activity and better environmental profiles.

Below is a table summarizing the key applications of 2,6-Difluorobenzylzinc bromide and its precursor discussed in this article:

| Application Area | Specific Use | Compound Mentioned |

| Pharmaceutical Synthesis | Precursors for nonpeptidomimetic antagonists | 2,6-Difluorobenzyl bromide |

| Synthesis of antiviral agents | 2,6-Difluorobenzyl bromide | |

| Synthesis of parasiticidal compounds | 2,6-Difluorobenzyl bromide | |

| Synthesis of cell proliferation treatments | 2,6-Difluorobenzyl bromide | |

| Modular synthesis of NSAIDs | Organozinc reagents | |

| Preparation of Elvitegravir | 3-chloro-2-fluorobenzyl zinc bromide | |

| Agrochemical Development | Synthesis of herbicides and pesticides | 2,6-Difluorobenzylzinc bromide |

| Advanced Building Blocks | Negishi cross-coupling reactions | 2,6-Difluorobenzylzinc bromide |

Synthesis of Functionalized Polymers and Advanced Materials

The incorporation of fluorine atoms into polymer structures is a well-established strategy for developing advanced materials with enhanced thermal stability, chemical resistance, and unique surface properties. 2,6-Difluorobenzylzinc bromide serves as a valuable reagent for the introduction of the 2,6-difluorobenzyl moiety into polymer backbones, thereby creating functionalized polymers with tailored characteristics. While specific examples of large-scale industrial polymers synthesized directly from 2,6-difluorobenzylzinc bromide are not extensively documented in publicly available literature, its application in the synthesis of specialty polymers and resins has been noted for improving material performance.

The presence of the difluorinated aromatic ring in the polymer structure can lead to materials with lower surface energy, resulting in hydrophobic and oleophobic properties. These characteristics are highly desirable for applications such as protective coatings, low-friction surfaces, and advanced materials for the electronics and aerospace industries.

The primary route for incorporating the 2,6-difluorobenzyl group into a polymer is through polycondensation or by using it as an initiator or terminating agent in controlled polymerization techniques. For instance, in a polycondensation reaction, a bifunctional monomer containing the 2,6-difluorobenzyl unit could be reacted with other monomers to build the polymer chain.

Alternatively, organozinc reagents, including benzylzinc halides, are known to participate in various polymerization reactions. For example, they can act as initiators in the ring-opening polymerization of cyclic esters or epoxides. While specific data on 2,6-difluorobenzylzinc bromide in this role is limited, the general reactivity of organozinc compounds suggests its potential in initiating such polymerizations, which would directly incorporate the 2,6-difluorobenzyl group at the beginning of each polymer chain.

The research into fluorinated polymers is a dynamic field, with ongoing efforts to develop new synthetic methodologies. The use of fluorinated organozinc reagents, in general, is recognized for its superior thermal stability compared to other organometallic counterparts, making them suitable for a range of polymerization conditions.

Enabling Late-Stage Functionalization and Diversification in Organic Synthesis

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in its synthesis. This strategy is of paramount importance in drug discovery and materials science as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. 2,6-Difluorobenzylzinc bromide is a key player in this field, primarily through its application in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.

The utility of 2,6-difluorobenzylzinc bromide in this context lies in its ability to act as a nucleophilic source of the 2,6-difluorobenzyl group. This moiety can be efficiently coupled with a variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, which may be present in a complex molecular scaffold. The reaction is typically characterized by its high functional group tolerance, meaning it can proceed without affecting other sensitive parts of the molecule.

A notable application of this methodology is in the synthesis of novel therapeutic agents. For instance, the precursor to the title compound, 2,6-difluorobenzyl bromide, is a crucial intermediate in the synthesis of various pharmaceuticals. It has been employed in the preparation of anticonvulsant drugs, non-nucleoside reverse transcriptase inhibitors for anti-HIV therapy, and inhibitors of kinases for cancer treatment. These examples underscore the power of introducing the 2,6-difluorobenzyl group to modulate the biological activity of complex molecules.

The table below provides a representative, though not exhaustive, example of a Negishi cross-coupling reaction involving 2,6-difluorobenzylzinc bromide, illustrating its role in molecular diversification.

Table 1: Representative Negishi Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Significance |

|---|

This capability for late-stage functionalization allows chemists to bypass the need for a complete de novo synthesis for each new analog, thereby accelerating the discovery and development of new chemical entities with desired properties. The 2,6-difluorobenzylzinc bromide reagent, with its unique electronic and steric properties conferred by the fluorine atoms, provides a valuable tool for medicinal and materials chemists to fine-tune molecular properties.

Advanced Methodological Considerations and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of the precursor for 2,6-Difluoro-benzylzinc bromide, namely 2,6-difluorobenzyl bromide, often involves reagents like N-bromosuccinimide (NBS) and initiators such as azobisisobutyronitrile (AIBN). google.com While effective, these methods present challenges related to cost and the introduction of impurities. google.com

A more sustainable approach has been developed that utilizes hydrogen peroxide and hydrobromic acid as the brominating system, initiated by light instead of chemical initiators. google.com This method offers several advantages:

Reduced Cost: It replaces the more expensive NBS with readily available bulk chemicals. google.com

Improved Atom Economy: The process involves a reaction cycle where hydrobromic acid is continuously involved, enhancing the utilization of the brominating agent. google.com

Milder Conditions and Higher Purity: Light-initiated reactions can proceed under milder conditions and avoid impurities associated with chemical initiators, leading to a product purity of over 99.0%. google.com

Future research in this area will likely focus on further optimizing reaction conditions to minimize solvent use and energy consumption, potentially exploring solvent-free preparations or the use of recyclable, green solvents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Organozinc reagents, including this compound, are often limited in their application due to their instability, high reactivity, and sensitivity to moisture and air, which makes their preparation and handling in traditional batch processes laborious and challenging. vapourtec.comresearchgate.net Continuous flow chemistry presents a powerful solution to these problems.

By pumping the organic halide precursor (2,6-difluorobenzyl bromide) through a heated, packed column of metallic zinc, the organozinc reagent can be generated on-demand and immediately used in a subsequent reaction. vapourtec.comnih.gov This "in situ" or "on-demand" generation offers significant benefits:

Enhanced Safety: It avoids the isolation and storage of potentially pyrophoric and unstable organometallic intermediates. researchgate.netdp.tech

Improved Reproducibility: Flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent and reproducible synthesis. vapourtec.comdp.tech

Telescoped Reactions: The generated organozinc solution can be directly "telescoped" into a second reactor for subsequent cross-coupling reactions, such as Negishi or Reformatsky reactions, streamlining the entire synthetic sequence. vapourtec.comacs.org

The integration of these flow systems with automated synthesis platforms, sometimes referred to as "Chemputers," represents the next frontier. nih.govresearchgate.net These platforms use robotic systems to manage reagent addition, reaction monitoring, and workup, often incorporating real-time analytics like online NMR spectroscopy to ensure optimal reaction control. nih.govresearchgate.netnih.gov This automation can accelerate the synthesis of compound libraries for drug discovery and materials research with minimal human intervention. sigmaaldrich.commt.com

Exploration of Novel Catalytic Systems and Ligand Architectures

The primary utility of this compound is in palladium- or nickel-catalyzed cross-coupling reactions to form carbon-carbon bonds. nih.govnih.gov Research is actively exploring new catalysts and ligands to enhance the efficiency, selectivity, and substrate scope of these transformations.

Key areas of investigation include:

Catalyst Choice: While palladium catalysts are common, nickel-based systems are gaining traction due to their lower cost and unique reactivity, particularly in cross-electrophile couplings. nih.gov

Ligand Design: The ligand bound to the metal center is crucial for catalytic activity. The development of novel phosphine-based ligands (e.g., bidentate phosphines) and N-heterocyclic carbene (NHC) ligands can significantly impact reaction outcomes. nih.gov For instance, specific ligands can enable reactions at lower temperatures, reduce catalyst loading, and provide control over stereochemistry. nih.gov

Water-Based Systems: A significant advancement is the development of catalytic systems that function "on water." nih.gov Using specialized palladium catalysts, it is possible to couple benzyl (B1604629) halides with aryl halides in the presence of zinc metal directly in water at room temperature, which dramatically improves the environmental profile of the reaction. nih.gov

Future work will focus on designing more robust and versatile catalysts that can tolerate a wider range of functional groups, enabling the synthesis of increasingly complex diarylmethanes and other structures from this compound. nih.gov

Advancements in Asymmetric Catalysis Utilizing this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Asymmetric catalysis involving benzylic organometallics is a promising strategy for creating stereogenic centers. While direct asymmetric reactions with this compound are an emerging area, related research points to clear future directions.

One powerful strategy involves relay catalysis, where a palladium catalyst and a chiral Lewis base catalyst work in concert. For example, a palladium catalyst can facilitate the carbonylation of a benzyl bromide to generate a ketene (B1206846) intermediate, which is then intercepted by a chiral Lewis base catalyst to control the enantioselective formation of a new C-C bond, yielding chiral products like dihydroquinolinones with high enantioselectivity. organic-chemistry.org

Another approach is the development of stereoconvergent cross-coupling reactions. In these reactions, a chiral catalyst can convert both enantiomers of a racemic starting material (like a racemic benzylic halide) into a single enantiomer of the product. researchgate.net Applying this concept to reactions of this compound with racemic electrophiles, or using the racemic 2,6-difluorobenzyl precursor with achiral nucleophiles in the presence of a chiral nickel or palladium catalyst, could provide efficient access to enantioenriched fluorinated compounds. nih.govresearchgate.net The design of new chiral ligands, such as chiral Pybox ligands, will be critical to achieving high levels of stereocontrol in these transformations. researchgate.net

Emerging Applications in Complex Molecule Synthesis and Materials Science

The 2,6-difluorobenzyl motif is a key structural component in various bioactive molecules and advanced materials. This compound is a critical building block for accessing these complex structures.

Pharmaceuticals: The precursor, 2,6-difluorobenzyl bromide, is used in the synthesis of the approved anti-epileptic drug Rufinamide. google.com It is also a starting material for creating inhibitors of the bovine viral diarrhea virus, which serves as a surrogate for the Hepatitis C virus, and for compounds with anti-HIV activity. google.comsigmaaldrich.com The use of the organozinc reagent allows for more complex carbon-carbon bond formations, enabling the rapid generation of diverse libraries of these potential drug candidates for structure-activity relationship (SAR) studies.

Agrochemicals: The introduction of fluorine atoms often enhances the biological activity of agrochemicals like herbicides and pesticides. chemimpex.com this compound provides a direct route to novel fluorinated agrochemicals.

Materials Science: Fluorinated polymers and coatings often exhibit superior thermal stability and chemical resistance. chemimpex.com The 2,6-difluorobenzyl group can be incorporated into polymer backbones or as side chains to create specialty materials for electronics or advanced coatings. chemimpex.comcas.cn There is also potential for creating n-type semiconductors for organic electronics. cas.cn

Future applications will likely leverage automated and flow synthesis platforms to accelerate the discovery of new molecules in these areas, combining the unique properties of the difluorobenzyl group with other functional moieties to create next-generation drugs, agrochemicals, and materials.

Interdisciplinary Research Opportunities in Organofluorine Chemistry

Organofluorine chemistry is an inherently interdisciplinary field, bridging organic synthesis with medicine, materials science, and computational chemistry. cas.cnbeilstein-journals.org The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—make it a "magical element" in drug design. cas.cn

The study of this compound sits (B43327) at the crossroads of several research domains:

Synthetic and Computational Chemistry: Collaboration between synthetic chemists developing new reactions and computational chemists modeling reaction mechanisms and predicting properties can accelerate the discovery of novel catalysts and reaction pathways. nih.gov

Medicinal Chemistry and Chemical Biology: The reagent can be used to synthesize probes and drug candidates that can be evaluated by biologists and pharmacologists to understand disease pathways and develop new therapeutics. cas.cnnjust.edu.cn

Materials Science and Engineering: Synthetic chemists can partner with materials scientists to design and create novel fluorinated polymers and organic electronic materials with tailored physical and electronic properties. nih.gov

Future progress will depend on fostering these collaborations to fully exploit the potential of versatile reagents like this compound for creating functional molecules that address key challenges in health, agriculture, and technology. mdpi.com

Q & A

What are the optimal synthetic routes for preparing 2,6-difluoro-benzylzinc bromide, and how can purity be ensured?

Answer:

The synthesis typically involves transmetallation of 2,6-difluoro-benzylmagnesium bromide with zinc salts (e.g., ZnBr₂) or direct insertion of zinc metal into 1-bromo-2,6-difluorobenzene (CAS 64248-56-2) under inert conditions . Key steps include:

- Precursor preparation : 1-Bromo-2,6-difluorobenzene (purity >95%) is synthesized via halogen exchange or directed ortho-metalation .

- Zinc insertion : React the bromide precursor with activated zinc dust in THF at −20°C to 0°C, monitoring progress via GC-MS.

- Purification : Use cold filtration under argon to remove unreacted zinc, followed by titration to confirm active reagent concentration .

Purity validation : NMR (¹H/¹⁹F) and GC-MS to detect residual solvents or halogenated byproducts .

How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine atoms at the 2- and 6-positions enhance the electrophilicity of the benzylzinc intermediate, facilitating nucleophilic attack in Suzuki-Miyaura or Negishi couplings. However, steric hindrance may reduce reactivity with bulky substrates.

- Experimental design : Compare coupling yields with non-fluorinated analogs (e.g., benzylzinc bromide) using identical Pd catalysts (e.g., Pd(PPh₃)₄).

- Data analysis : Monitor reaction kinetics via in situ ¹⁹F NMR to track intermediate formation . Fluorine’s inductive effect stabilizes the transition state but may slow transmetallation due to reduced electron density on zinc .

What analytical methods are most effective for quantifying trace bromide byproducts in reactions involving this compound?

Answer:

Capillary electrophoresis (CE) with direct UV detection at 200 nm provides high-resolution separation of bromide ions from other anions.

- Method optimization : Use a buffer system containing 20 mM borate (pH 9.2) and 0.5 mM CTAB to resolve Cl⁻ and Br⁻ peaks .

- Validation : Spike samples with known Br⁻ concentrations (0.1–10 mM) to establish a linear calibration curve (R² >0.99). Detection limits for Br⁻ are typically <0.05 mg/L .

How does solvent choice impact the stability and reactivity of this compound?

Answer:

Stability studies in THF, DME, and Et₂O show:

- THF : Optimal for long-term storage (−20°C, argon), with <5% decomposition over 72 hours.

- DME : Accelerates reactivity in couplings but increases susceptibility to hydrolysis.

- Et₂O : Limited solubility, leading to precipitation and reduced yields.

Data table :

| Solvent | Stability (24h, 25°C) | Reactivity (Yield in Negishi Coupling) |

|---|---|---|

| THF | 95% | 78% |

| DME | 80% | 85% |

| Et₂O | 60% | 45% |

| Data derived from controlled argon-atmosphere experiments |

What are the safety considerations for handling this compound, given its UN classification?

Answer:

Classified under UN 1993 (flammable liquid), it requires:

- Storage : In flame-resistant cabinets at −20°C, with argon headspace to prevent oxidation .

- Spill management : Neutralize with dry sand or vermiculite; avoid water due to exothermic hydrolysis releasing HBr .

- PPE : Butyl gloves, face shield, and flame-retardant lab coats during transfer .

How can competing pathways (e.g., homocoupling vs. cross-coupling) be minimized when using this compound?

Answer:

- Catalyst optimization : Use Pd₂(dba)₃ with SPhos ligand to suppress β-hydride elimination.

- Stoichiometry : Maintain a 1:1.2 ratio of organozinc reagent to aryl halide to favor cross-coupling.

- Additives : Include 1 eq. of LiCl to enhance transmetallation efficiency .

Case study : Homocoupling reduced from 15% to <2% by switching from Pd(PPh₃)₄ to Pd(OAc)₂/XPhos .

What role does zinc particle size play in the preparation of this compound?

Answer:

Activated zinc dust (particle size <10 µm) increases surface area, improving reaction kinetics.

- Experimental validation : Larger particles (>50 µm) result in incomplete conversion (60% vs. 95% for <10 µm) after 6 hours .

- Pre-treatment : Sonicate zinc in HCl (1 M) for 5 minutes, rinse with acetone, and dry under vacuum to remove oxide layers .

How can computational modeling aid in predicting the reactivity of this compound with diverse electrophiles?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Charge distribution : Fluorine withdraws electron density from the benzyl carbon (Mulliken charge: +0.32 vs. +0.18 in non-fluorinated analog), enhancing electrophilicity.

- Transition states : Lower activation barriers (ΔG‡ ≈ 18 kcal/mol) for reactions with electron-deficient aryl halides .

Validation : Correlate computed ΔG‡ with experimental yields (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.